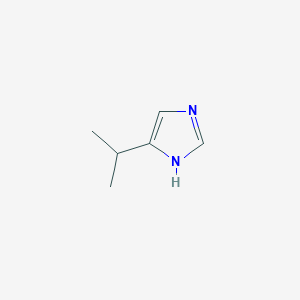

4-Isopropylimidazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-propan-2-yl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-5(2)6-3-7-4-8-6/h3-5H,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HINMGNHBDCADKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90457842 | |

| Record name | 4-ISOPROPYLIMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58650-48-9 | |

| Record name | 4-ISOPROPYLIMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-isopropylimidazole

This technical guide provides a comprehensive overview of a primary synthesis protocol for 4-isopropylimidazole, tailored for researchers, scientists, and professionals in drug development. The document details the necessary experimental procedures, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway.

Introduction

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Its synthesis is of interest for the development of novel pharmaceuticals and functional materials. This guide focuses on a robust and well-documented synthetic route proceeding via an α-bromoketone intermediate, a variant of the renowned Debus-Radziszewski imidazole synthesis.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the α-bromination of 3-methyl-2-butanone to produce the key intermediate, 1-bromo-3-methyl-2-butanone. The subsequent step is the cyclization of this α-bromoketone with formamidine to yield the final product, this compound.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1-bromo-3-methyl-2-butanone

This procedure outlines the α-bromination of 3-methyl-2-butanone.

Workflow:

Caption: Experimental workflow for the synthesis of 1-bromo-3-methyl-2-butanone.

Procedure:

A 2-liter, four-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, reflux condenser with a calcium chloride drying tube, and a pressure-equalizing dropping funnel is charged with 3-methyl-2-butanone (1.00 mole, 86.0 g) and 600 mL of anhydrous methanol. The solution is stirred and cooled to 0–5 °C in an ice-salt bath. Bromine (1.00 mole, 160 g) is added rapidly and steadily from the dropping funnel. The reaction mixture is stirred for 2 hours at 0–5 °C. The mixture is then poured into 1 liter of an ice-water slurry and extracted with three 200-mL portions of diethyl ether. The combined ether extracts are washed with 200 mL of 10% aqueous potassium carbonate, followed by two 200-mL portions of water. The organic layer is dried over anhydrous calcium chloride. The solvent is removed by rotary evaporation at room temperature. The crude product is then purified by distillation under reduced pressure to yield 1-bromo-3-methyl-2-butanone.

Step 2: Synthesis of this compound

This protocol describes the cyclization of 1-bromo-3-methyl-2-butanone with formamidine to form this compound. This procedure is adapted from a general method for the synthesis of 2,4-disubstituted imidazoles.[1]

Workflow:

Caption: Experimental workflow for the synthesis of this compound.

Procedure:

To a solution of formamidine acetate (1.2 equivalents) and potassium carbonate (2.5 equivalents) in a mixture of tetrahydrofuran (THF) and water (4:1, v/v) is heated to reflux. A solution of 1-bromo-3-methyl-2-butanone (1.0 equivalent) in THF is then added dropwise to the refluxing mixture over a period of 1 hour. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and the organic layer is separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound.

Table 1: Reagents and Reaction Conditions for the Synthesis of 1-bromo-3-methyl-2-butanone

| Reagent | Molar Mass ( g/mol ) | Amount (moles) | Volume/Mass |

| 3-Methyl-2-butanone | 86.13 | 1.00 | 86.0 g |

| Bromine | 159.81 | 1.00 | 160 g |

| Methanol | 32.04 | - | 600 mL |

| Reaction Parameter | Value | ||

| Temperature | 0-5 °C | ||

| Reaction Time | 2 hours | ||

| Product | Yield | ||

| 1-Bromo-3-methyl-2-butanone | 70-78% |

Table 2: Reagents and Reaction Conditions for the Synthesis of this compound

| Reagent | Molar Mass ( g/mol ) | Molar Ratio |

| 1-Bromo-3-methyl-2-butanone | 165.04 | 1.0 |

| Formamidine acetate | 104.11 | 1.2 |

| Potassium carbonate | 138.21 | 2.5 |

| Reaction Parameter | Value | |

| Solvent | THF/Water (4:1) | |

| Temperature | Reflux | |

| Reaction Time | Monitored by TLC | |

| Product | Yield | |

| This compound | Expected good to excellent |

Note: The yield for the synthesis of this compound is an estimate based on similar reactions reported in the literature.[1] The actual yield may vary depending on the specific reaction conditions and purification.

Conclusion

This guide provides a detailed and actionable protocol for the synthesis of this compound. By following the outlined procedures, researchers can reliably produce this valuable compound for further investigation in various fields of chemical and pharmaceutical sciences. The provided data and visualizations offer a clear and concise reference for the successful execution of this synthesis.

References

4-isopropylimidazole chemical properties and characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Isopropylimidazole, a substituted imidazole derivative, presents a structure of interest for various applications in chemical synthesis and pharmaceutical development. This technical guide provides a detailed overview of its chemical properties, characterization data, and proposed experimental protocols. Due to the limited availability of direct experimental data for this compound, this document leverages comparative data from its isomers, 1-isopropylimidazole and 2-isopropylimidazole, and provides predicted values to offer a comprehensive profile. This guide is intended to serve as a foundational resource for researchers and professionals working with or interested in the potential of substituted imidazoles.

Chemical Properties

This compound (CAS No. 58650-48-9) is a heterocyclic organic compound.[1][2][3] Due to the tautomeric nature of the unsubstituted imidazole ring, this compound can exist in equilibrium with 5-isopropylimidazole. The physicochemical properties of this compound are summarized in Table 1, with comparative data for its isomers, 1-isopropylimidazole and 2-isopropylimidazole, provided for context.

Table 1: Physicochemical Properties of Isopropylimidazole Isomers

| Property | This compound | 1-Isopropylimidazole | 2-Isopropylimidazole |

| CAS Number | 58650-48-9[1][2][3] | 4532-96-1[4][5][6][7] | 36947-68-9[8][9][10] |

| Molecular Formula | C₆H₁₀N₂[3] | C₆H₁₀N₂[4][5][6][7] | C₆H₁₀N₂[8][9][10] |

| Molecular Weight | 110.16 g/mol [3] | 110.16 g/mol [4][5][6][7] | 110.16 g/mol [8][9][10] |

| Boiling Point | 241.0 ± 9.0 °C (Predicted)[3] | 203.3 ± 9.0 °C at 760 mmHg[7] | 256-260 °C (lit.)[9] |

| Melting Point | Not available | Not available | 129-131 °C (lit.)[9] |

| Density | Not available | 1.0 ± 0.1 g/cm³[7] | Not available |

| pKa (of conjugate acid) | Predicted ~7-8 | 7.15 ± 0.20 (Predicted)[5][6] | Not available |

| Solubility | Expected to be soluble in polar organic solvents. | Soluble in organic solvents.[7] | Soluble in various organic solvents.[10] |

Synthesis Workflow

A plausible synthetic route to this compound can be adapted from established methods for imidazole synthesis. A potential workflow is outlined below.

Caption: Proposed synthesis workflow for this compound.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound and Experimental Data for Isomers

| Compound | Nucleus | Predicted/Experimental Chemical Shifts (δ, ppm) |

| This compound | ¹H | Imidazole Protons (H2, H5): ~7.5-7.0, Isopropyl CH: ~3.0 (septet), Isopropyl CH₃: ~1.2 (doublet) |

| ¹³C | Imidazole C2: ~135, Imidazole C4/C5: ~120-115, Isopropyl CH: ~28, Isopropyl CH₃: ~23 | |

| 1-Isopropylimidazole | ¹H | H2: 7.47 (s, 1H), H5: 6.97 (s, 1H), H4: 6.89 (s, 1H), CH: 4.27 (sept, 1H), CH₃: 1.40 (d, 6H)[11] |

| 2-Isopropylimidazole | ¹H | No readily available data. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic peaks for the N-H and C-H stretching of the imidazole ring and the isopropyl group.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3150-3000 (broad) | Imidazole N-H stretching vibration. |

| C-H Stretch (Aromatic) | 3050-3000 | Imidazole C-H stretching. |

| C-H Stretch (Aliphatic) | 2970-2870 | Isopropyl C-H stretching. |

| C=N Stretch | 1670-1600 | Imidazole ring stretching. |

| C-N Stretch | 1260-1180 | Imidazole ring stretching. |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is predicted to show a molecular ion peak (M⁺) at m/z 110, corresponding to its molecular weight.

Predicted Fragmentation Pattern:

-

m/z 110: Molecular ion [C₆H₁₀N₂]⁺

-

m/z 95: Loss of a methyl group [M-CH₃]⁺

-

m/z 68: Loss of the isopropyl group [M-C₃H₇]⁺

Experimental Protocols

The following are detailed, generalized protocols for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a relaxation delay of at least 5 seconds to ensure full relaxation of all protons.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the acquired FID using an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If this compound is a liquid, a thin film can be prepared by placing a drop of the sample between two KBr or NaCl plates.

-

Solid: If it is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

-

-

Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Collect a background spectrum of the empty sample holder (for KBr pellets) or clean plates (for a thin film).

-

Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV for GC-MS to generate fragment ions, or a soft ionization technique like Electrospray Ionization (ESI) for LC-MS to primarily observe the protonated molecule [M+H]⁺.

-

Mass Analysis: Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 50-200.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the molecule.

Biological Activity Assessment Workflow

As the specific biological activities and signaling pathways of this compound are not well-documented, a general workflow for assessing the biological potential of a novel compound is presented.

Caption: General workflow for biological activity assessment.

Conclusion

This technical guide provides a summary of the known and predicted chemical properties and characterization data for this compound. While direct experimental data remains scarce, the comparative analysis with its isomers and the provided predictive data offer a valuable starting point for researchers. The detailed experimental protocols and workflows are designed to guide the synthesis, characterization, and biological evaluation of this and other novel imidazole-based compounds. Further research is warranted to fully elucidate the experimental properties and potential applications of this compound.

References

- 1. achmem.com [achmem.com]

- 2. 58650-48-9|4-Isopropyl-1H-imidazole|BLD Pharm [bldpharm.com]

- 3. This compound | 58650-48-9 [amp.chemicalbook.com]

- 4. 1-Isopropyl-1H-imidazole | CymitQuimica [cymitquimica.com]

- 5. 1-Isopropylimidazole | 4532-96-1 [chemicalbook.com]

- 6. 4532-96-1 CAS MSDS (1-Isopropylimidazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. innospk.com [innospk.com]

- 8. 1H-Imidazole, 2-(1-methylethyl)- | C6H10N2 | CID 123457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-异丙基咪唑 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 2-Isopropylimidazole (CAS 36947-68-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. 1-Isopropylimidazole, CAS No. 4532-96-1 - iChemical [ichemical.com]

Physicochemical Properties of 4-Isopropylimidazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-isopropylimidazole derivatives, compounds of significant interest in medicinal chemistry and drug development. Due to a scarcity of publicly available quantitative data specifically for a series of this compound derivatives, this document presents foundational data for the parent imidazole and its isomers to serve as a valuable reference point. Furthermore, it details the standard experimental protocols for determining key physicochemical parameters and explores the biological context of imidazole derivatives through a representative signaling pathway.

Quantitative Physicochemical Data

The following tables summarize the available experimental and predicted physicochemical properties for imidazole and its isomers. It is important to note that these values can be significantly influenced by the nature and position of further substituents on the imidazole ring.

Table 1: Acid Dissociation Constant (pKa) and Lipophilicity (logP)

| Compound | Molecular Formula | pKa | logP | Method |

| Imidazole | C₃H₄N₂ | 7.1 (pKaH)[1], 14.0[2] | -0.08 | Experimental |

| This compound | C₆H₁₀N₂ | 14.68 ± 0.10 | Not Found | Predicted |

| 2-Isopropylimidazole | C₆H₁₀N₂ | Not Found | Not Found |

Table 2: Solubility and Melting Point

| Compound | Molecular Formula | Aqueous Solubility | Melting Point (°C) |

| Imidazole | C₃H₄N₂ | Highly soluble in water[2] | 90[2] |

| This compound | C₆H₁₀N₂ | Not Found | Not Found |

| 2-Isopropylimidazole | C₆H₁₀N₂ | Not Found | 129-131 |

Experimental Protocols

The determination of physicochemical properties is crucial for understanding the behavior of a drug candidate. Below are detailed methodologies for key experiments.

Determination of Acid Dissociation Constant (pKa)

The pKa, a measure of the acidity or basicity of a compound, is a critical parameter influencing its ionization state at different physiological pH values.

Potentiometric Titration:

-

Sample Preparation: A precise amount of the this compound derivative is dissolved in deionized water or a suitable co-solvent to a known concentration (e.g., 1-10 mM). The ionic strength of the solution is typically adjusted to a constant value (e.g., 0.1 M) using a salt solution like KCl.

-

Titration: The solution is placed in a thermostated vessel and titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa of the compound.

-

Data Acquisition: The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant. The volume of titrant added is recorded.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the sigmoid curve, which corresponds to the pH at which the compound is 50% ionized.

Workflow for pKa Determination by Potentiometric Titration

Caption: Workflow for pKa determination.

Determination of Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.

Shake-Flask Method (Octanol-Water Partition Coefficient):

-

System Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

-

Sample Preparation: A known amount of the this compound derivative is dissolved in one of the phases (usually the one in which it is more soluble).

-

Partitioning: A measured volume of the solution is mixed with a measured volume of the other phase in a flask. The flask is shaken vigorously for a set period (e.g., 1-24 hours) to allow for the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water phases.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Determination of Aqueous Solubility

Aqueous solubility is a critical property that affects a drug's bioavailability and formulation.

Equilibrium Shake-Flask Method:

-

Sample Preparation: An excess amount of the solid this compound derivative is added to a known volume of aqueous buffer of a specific pH (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: The resulting suspension is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

-

Separation: The undissolved solid is removed by filtration or centrifugation.

-

Concentration Analysis: The concentration of the dissolved compound in the clear filtrate or supernatant is determined by a suitable analytical method (e.g., HPLC, LC-MS).

-

Result: The measured concentration represents the equilibrium solubility of the compound at that specific pH and temperature.

Determination of Melting Point

The melting point is a fundamental physical property that provides information about the purity and identity of a solid compound.

Capillary Method:

-

Sample Preparation: A small amount of the finely powdered, dry this compound derivative is packed into a thin-walled capillary tube, sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded.

-

Melting Range: The recorded temperature range is reported as the melting point. A narrow melting range is indicative of a pure compound.

Biological Context and Signaling Pathways

Imidazole-containing compounds are known to interact with a variety of biological targets, often acting as inhibitors of enzymes or as antagonists or agonists of receptors. Their diverse biological activities stem from the unique electronic properties of the imidazole ring, which can participate in hydrogen bonding, metal coordination, and various other non-covalent interactions.

Representative Signaling Pathway: Inhibition of p38 MAPK

Many imidazole derivatives have been developed as inhibitors of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory response. Inhibition of p38 MAPK can modulate the production of pro-inflammatory cytokines such as TNF-α and IL-1β.

Simplified p38 MAPK Signaling Pathway

Caption: Inhibition of p38 MAPK pathway.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound derivatives. While specific quantitative data for a broad range of these compounds remains limited in the public domain, the detailed experimental protocols and the understanding of the general properties of the imidazole scaffold offer a strong starting point for researchers in drug discovery and development. The provided methodologies can be applied to newly synthesized this compound derivatives to generate the critical data needed to assess their potential as therapeutic agents. The biological context provided through the representative signaling pathway highlights a key area of application for this class of compounds. Further research into the synthesis and characterization of a diverse library of this compound derivatives is warranted to fully explore their therapeutic potential.

References

Potential Applications of Novel 4-Isopropylimidazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential applications of novel 4-isopropylimidazole compounds, a promising class of heterocyclic molecules. Drawing upon research into structurally related imidazole derivatives, this document outlines their potential as antimicrobial, anticancer, and enzyme-inhibiting agents. This guide provides a framework for the investigation of novel this compound compounds by detailing established experimental protocols and presenting quantitative data from analogous imidazole derivatives.

Potential Therapeutic Applications

The imidazole scaffold is a ubiquitous feature in many pharmacologically active compounds, valued for its ability to engage in various biological interactions. The introduction of an isopropyl group at the 4-position can modulate the compound's lipophilicity, steric profile, and electronic properties, potentially leading to enhanced efficacy and selectivity for various biological targets.

Antimicrobial Activity

Novel imidazole derivatives have demonstrated significant potential in combating bacterial and fungal pathogens.[1] The proposed mechanism of action for many imidazole-based antifungals involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[2] In bacteria, imidazole derivatives may disrupt cell wall synthesis or interfere with nucleic acid replication.[3][4]

Anticancer Activity

The imidazole core is present in numerous anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR and ERK pathways.[5][6] They can also induce apoptosis (programmed cell death) in cancer cells.[1][6]

Enzyme Inhibition

The nitrogen atoms in the imidazole ring can act as ligands for metal ions in enzyme active sites, leading to the inhibition of enzyme activity. This property makes this compound derivatives potential candidates for targeting a wide range of enzymes implicated in various diseases.

Data on Representative Novel Imidazole Compounds

Due to a lack of publicly available data on novel this compound compounds, the following tables present quantitative data from studies on other novel imidazole derivatives. This information serves as a benchmark for the potential efficacy of this compound analogues.

Table 1: Antimicrobial Activity of Novel Imidazole Derivatives (HL1 and HL2) [1]

| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria | |||

| Staphylococcus aureus (MIC in µg/mL) | MRSA (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) | Acinetobacter baumannii (MIC in µg/mL) | |

| HL1 | 625 | 1250 | >5000 | 5000 | 1250 |

| HL2 | 625 | 625 | 2500 | 2500 | 2500 |

| Vancomycin | 0.02 | 0.02 | NT | >40 | >40 |

| Ciprofloxacin | 10 | 10 | 10 | 10 | 10 |

MIC: Minimum Inhibitory Concentration. MRSA: Methicillin-resistant Staphylococcus aureus. NT: Not Tested.

Table 2: In Vitro Anticancer Activity of Representative Imidazole Derivatives [7]

| Compound | IC50 (µM) | ||

| MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | HCT-116 (Colon Cancer) | |

| 4a | 15.20 ± 2.0 | 18.13 ± 1.0 | 17.23 ± 2.5 |

| 4e | 87.65 ± 4.5 | 90.13 ± 3.5 | 92.34 ± 2.5 |

| 5d | 24.13 ± 5.5 | 22.50 ± 7.5 | 21.23 ± 3.5 |

| 9 | 3.57 | - | 2.63 |

IC50: Half-maximal inhibitory concentration.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential of novel this compound compounds. These protocols are based on established methods for similar compounds.

Synthesis of Novel this compound Derivatives

A representative synthetic scheme for novel imidazole derivatives is the Debus-Radziszewski reaction.[1] This one-pot synthesis typically involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia or a primary amine in a suitable solvent.

General Procedure:

-

To a solution of a dicarbonyl compound (e.g., benzil, 1.1 mmol) in glacial acetic acid (10 mL), add an aldehyde (e.g., 2-Hydroxy-1-naphthaldehyde, 1 mmol), an amine (e.g., 4-methylaniline, 4 mmol), and ammonium acetate (10 mmol).[1]

-

Reflux the reaction mixture under an inert atmosphere (e.g., argon) for 12 hours.[1]

-

After cooling to room temperature, dilute the mixture with water (20 mL) to precipitate the crude product.[1]

-

Collect the solid by filtration, wash with 10% acetic acid and then with water.[1]

-

Dry the solid to obtain the pure imidazole derivative.[1]

-

Characterize the final product using spectroscopic methods such as NMR and FTIR.[1]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[2][8][9]

-

Preparation of Compounds: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

-

Inoculation: Add the microbial suspension to each well of the microtiter plate. Include positive controls (microorganism in broth without the compound) and negative controls (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Potential Signaling Pathway Modulation

Based on studies of other imidazole derivatives, novel this compound compounds may exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer.[5][6] A plausible target is the PI3K/AKT/mTOR pathway, which plays a central role in cell growth, proliferation, and survival.

Conclusion

Novel this compound compounds represent a promising area for drug discovery and development. Based on the activities of related imidazole derivatives, these compounds are anticipated to exhibit potent antimicrobial and anticancer properties. The experimental protocols and representative data provided in this guide offer a solid foundation for researchers to undertake the synthesis and biological evaluation of this novel class of molecules. Further investigation into their specific mechanisms of action and signaling pathway modulation will be crucial in realizing their full therapeutic potential.

References

- 1. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]

- 4. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1,10] phenanthroline derivative for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. integra-biosciences.com [integra-biosciences.com]

- 10. noblelifesci.com [noblelifesci.com]

- 11. Comparison of in vitro anticancer-drug-screening data generated with a tetrazolium assay versus a protein assay against a diverse panel of human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity Screening of 4-Isopropylimidazole Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data associated with the biological activity screening of imidazole derivatives, with a focus on the structural class exemplified by 4-isopropylimidazole. Imidazole and its derivatives represent a versatile class of heterocyclic compounds that are integral to many endogenous biomolecules, including the amino acid histidine.[1] Their structural features have made them a privileged scaffold in medicinal chemistry, leading to the development of drugs with a broad spectrum of bioactivities, including anticancer, antifungal, and antibacterial applications.[1][2] This document details the experimental protocols for key biological assays, summarizes quantitative data from various studies, and provides visual workflows to guide researchers in the screening and development of novel imidazole-based therapeutic agents.

Anticancer and Cytotoxic Activity

Imidazole derivatives have shown significant promise as potential anticancer agents.[2][3] Their mechanisms of action can involve the induction of apoptosis (programmed cell death), inhibition of crucial cellular signaling pathways, and targeting enzymes involved in DNA replication and repair.[2][4] Several studies have evaluated the cytotoxic effects of various substituted imidazoles against a range of human cancer cell lines.

The half-maximal inhibitory concentration (IC50) or growth inhibitory (GI50) values are standard metrics for quantifying a compound's cytotoxic potential. The tables below summarize the reported activities of various imidazole derivatives against several cancer cell lines.

Table 1: Cytotoxic Activity of Imidazole Derivatives Against Various Cancer Cell Lines

| Compound Class/Name | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

|---|---|---|---|

| Thiazole-benzimidazole derivative (44) | MCF-7 (Breast) | 6.30 | [3] |

| Thiazole-benzimidazole derivative (45) | MCF-7 (Breast) | 5.96 | [3] |

| Substituted xanthine derivative (43) | MCF-7 (Breast) | 0.8 | [3] |

| Substituted xanthine derivative (43) | PANC-1, HT29, A549 | ≤ 1.7 | [3] |

| Purine derivative (47) | A549 (Lung) | 2.29 | [3] |

| Imidazole derivative (60) | MCF-7 (Breast) | 6.5 | [3] |

| Imidazole derivative (59) | HeLa (Cervical) | 6.6 | [3] |

| Imidazole derivative (61) | HeLa (Cervical) | 11.7 | [3] |

| Pt(II) imidazole complex (II4) | MCF-7 (Breast) | 0.86 | [5] |

| Pt(II) imidazole complex (II4) | MDA-MB-231 (Breast) | 0.48 | [5] |

| Ag(I) imidazole complex (II25) | SH-SY5Y (Neuroblastoma) | 1.059 | [5] |

| Imidazole ether derivative (3b) | C6 (Glioma) | 10.721 | [6] |

| Imidazole ether derivative (3a) | HT-29 (Colon) | 20.88 | [6] |

| Indolylisoxazoline (6c, 6d, 6i, 6l) | Various | 2.5 - 5.0 | [7] |

| 1,2,4-Triazole-pyridine hybrid (TP1-TP7) | B16F10 (Melanoma) | 41.12 - 61.11 |[8] |

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[9] It is a standard initial screening method for evaluating the cytotoxic potential of novel compounds.[4][8]

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Test imidazole derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO, acidified isopropanol)

-

96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed 1 x 10⁵ cells in 100 µL of complete medium per well in a 96-well plate.[9] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test imidazole derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control.

-

Incubation: Incubate the plates for 48 hours under the same conditions.[10]

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[4]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and anticancer activity studies of indolylisoxazoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and antiproliferative activity of imidazole and imidazoline analogs for melanoma - PMC [pmc.ncbi.nlm.nih.gov]

4-Isopropylimidazole: Unraveling the Mechanism of Action - A Survey of Current Knowledge

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Isopropylimidazole, a heterocyclic organic compound, presents a promising scaffold for chemical and pharmaceutical applications. However, a comprehensive understanding of its specific mechanism of action at the molecular and cellular level remains largely unexplored in publicly available scientific literature. This guide synthesizes the current, albeit limited, knowledge regarding this compound and draws upon research into structurally related imidazole-containing compounds to postulate potential biological activities and avenues for future investigation. While direct, in-depth studies on this compound are scarce, the broader family of imidazoles has been shown to interact with a variety of biological targets, including enzymes and receptors, suggesting that this compound may possess similar pharmacological properties. This document aims to provide a foundational resource for researchers by outlining potential mechanisms and providing a framework for designing future studies to elucidate the precise biological function of this compound.

Introduction to this compound

This compound is a derivative of imidazole, a five-membered heterocyclic aromatic compound containing two nitrogen atoms. The presence of the isopropyl group at the fourth position of the imidazole ring influences its physicochemical properties, such as lipophilicity and steric hindrance, which in turn can dictate its biological activity. While its primary applications to date have been in chemical synthesis and materials science, the imidazole core is a common feature in many biologically active molecules, prompting interest in the pharmacological potential of its derivatives.

Postulated Mechanisms of Action Based on Imidazole Analogs

In the absence of direct studies on this compound, we can infer potential mechanisms of action by examining related imidazole-containing compounds.

Enzyme Inhibition

The imidazole ring is known to coordinate with metal ions present in the active sites of various enzymes, leading to their inhibition.

-

Cytochrome P450 (CYP) Enzymes: Imidazole derivatives are well-documented inhibitors of CYP enzymes.[1] This inhibition occurs through the coordination of one of the nitrogen atoms of the imidazole ring to the heme iron atom in the enzyme's active site.[1] This interaction can be competitive and reversible.[1] Given this precedent, it is plausible that this compound could act as an inhibitor of specific CYP isoforms.

-

β-Glucosidase: Studies on imidazole have shown it to be a partial competitive inhibitor of β-glucosidase.[2] The inhibitory effect is influenced by the concentration of the substrate, suggesting competition for the active site.[2] The isopropyl substituent on this compound could potentially enhance or alter this inhibitory activity.

Receptor Interactions

Imidazole-containing compounds have been identified as ligands for various receptors.

-

Sigma Receptors: A benzimidazolone derivative has been identified as a highly selective sigma-2 receptor ligand with antinociceptive effects.[3] The sigma-2 receptor is a potential target for the treatment of neuropathic pain.[3] While structurally distinct, this highlights the potential for imidazole-based compounds to interact with this receptor class.

Potential Signaling Pathways

Based on the known activities of other imidazole derivatives, this compound could potentially modulate several key signaling pathways. However, it is crucial to emphasize that the following are speculative and require experimental validation.

Caption: Postulated interactions of this compound with biological targets.

Experimental Protocols for Future Studies

To elucidate the mechanism of action of this compound, a systematic series of experiments is required.

In Vitro Enzyme Inhibition Assays

-

Objective: To determine if this compound inhibits the activity of key enzymes.

-

Protocol Outline:

-

Select a panel of enzymes for screening (e.g., various cytochrome P450 isoforms, β-glucosidase).

-

Utilize commercially available assay kits or develop specific assays using purified enzymes and their respective substrates.

-

Incubate the enzyme with varying concentrations of this compound.

-

Initiate the reaction by adding the substrate.

-

Measure the rate of product formation using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Calculate IC50 values to quantify the inhibitory potency.

-

Perform kinetic studies (e.g., Michaelis-Menten plots in the presence of the inhibitor) to determine the mode of inhibition (competitive, non-competitive, etc.).[4]

-

Receptor Binding Assays

-

Objective: To identify if this compound binds to specific cellular receptors.

-

Protocol Outline:

-

Select a panel of receptors for screening, including those known to bind imidazole-like compounds (e.g., sigma receptors).

-

Use radioligand binding assays with cell membranes expressing the target receptor.

-

Incubate the membranes with a known radiolabeled ligand and varying concentrations of this compound.

-

Measure the displacement of the radioligand to determine the binding affinity (Ki) of this compound.

-

Cell-Based Signaling Pathway Analysis

-

Objective: To investigate the effect of this compound on intracellular signaling pathways.

-

Protocol Outline:

-

Treat cultured cells with this compound at various concentrations and time points.

-

Analyze the activation state of key signaling proteins using techniques such as:

-

Western Blotting: To detect changes in protein phosphorylation (e.g., MAP kinases, Akt).

-

Reporter Gene Assays: To measure the activity of transcription factors downstream of signaling pathways.

-

Calcium Imaging: To assess changes in intracellular calcium levels, a common second messenger.

-

-

Caption: Proposed experimental workflow for investigating this compound's mechanism of action.

Data Presentation (Hypothetical)

Due to the lack of experimental data, the following tables are presented as templates for organizing future findings.

Table 1: Hypothetical Enzyme Inhibition Data for this compound

| Enzyme Target | IC50 (µM) | Mode of Inhibition |

| CYP3A4 | [Value] | [Competitive/Non-competitive/etc.] |

| CYP2D6 | [Value] | [Competitive/Non-competitive/etc.] |

| β-Glucosidase | [Value] | [Competitive/Non-competitive/etc.] |

Table 2: Hypothetical Receptor Binding Affinity of this compound

| Receptor Target | Ki (nM) | Assay Type |

| Sigma-1 | [Value] | Radioligand Displacement |

| Sigma-2 | [Value] | Radioligand Displacement |

Conclusion and Future Directions

The study of the mechanism of action of this compound is in its infancy. While its structural similarity to other biologically active imidazole compounds suggests potential as an enzyme inhibitor or receptor ligand, dedicated research is imperative to confirm these hypotheses. The experimental framework outlined in this guide provides a clear path forward for researchers to systematically investigate the pharmacological properties of this compound. Future studies should focus on broad-spectrum screening against a panel of enzymes and receptors, followed by more in-depth mechanistic studies for any identified targets. Such research will be instrumental in unlocking the therapeutic potential of this compound and its derivatives.

References

- 1. Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of imidazole inhibition of a GH1 β‐glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a Highly Selective Sigma-2 Receptor Ligand, 1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398), with Drug-Like Properties and Antinociceptive Effects In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Limitations of conventional inhibitor classifications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tautomerism in 4-Substituted Imidazoles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the prototropic tautomerism in 4-substituted imidazoles, a critical consideration in medicinal chemistry and drug design. The position of the proton on the imidazole ring can significantly influence the molecule's physicochemical properties, including its hydrogen bonding capacity, lipophilicity, and basicity, thereby affecting its biological activity and interaction with molecular targets.[1]

The Tautomeric Equilibrium of 4-Substituted Imidazoles

4-substituted imidazoles exist as an equilibrium between two tautomeric forms: the 4-substituted-1H-imidazole and the 5-substituted-1H-imidazole. The position of this equilibrium is influenced by the nature of the substituent at the C4 position, the solvent, and the temperature. Understanding and predicting the predominant tautomer is crucial for structure-activity relationship (SAR) studies and rational drug design.

The tautomeric equilibrium can be represented as follows:

Caption: Tautomeric equilibrium of 4-substituted imidazoles.

The equilibrium constant, KT, is defined as the ratio of the concentration of the 5-substituted tautomer to the 4-substituted tautomer.

Experimental Methods for Studying Tautomerism

Several experimental techniques are employed to investigate the tautomeric equilibrium of 4-substituted imidazoles.

NMR spectroscopy is a powerful tool for elucidating the tautomeric state of imidazoles.[1] Both 1H and 13C NMR can provide valuable information.

-

1H NMR Spectroscopy : The chemical shifts of the imidazole ring protons are sensitive to the position of the tautomeric proton. However, due to rapid proton exchange, the signals of the two tautomers may be averaged, and observing the NH proton can be challenging due to exchange broadening.[2] In some cases, distinct signals for the tautomers can be observed, especially at low temperatures.[3][4]

-

13C NMR Spectroscopy : The chemical shifts of the C4 and C5 carbons are particularly diagnostic of the tautomeric state.[2][5] A significant difference in the chemical shifts of C4 and C5 is often indicative of the 4-substituted tautomer, while similar chemical shifts suggest the presence of the 5-substituted tautomer.[2] In cases of fast tautomerization, averaged signals are observed, which can complicate direct assignment.[3][4] Solid-state 13C CP-MAS NMR can be a useful alternative to overcome the challenges of fast tautomerization in solution.[3][4]

Experimental Protocol: 13C NMR for Tautomer Identification [2][5]

-

Sample Preparation : Dissolve the 4-substituted imidazole derivative in a suitable deuterated solvent (e.g., CD2Cl2, DMSO-d6) at a concentration of approximately 10-20 mg/mL.

-

Data Acquisition : Acquire a proton-decoupled 13C NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Data Analysis : Identify the signals corresponding to the imidazole ring carbons (C2, C4, and C5). Compare the chemical shifts of C4 and C5. A large difference (Δδ) is characteristic of the 4-substituted tautomer.

-

Computational Correlation (Optional but Recommended) : Perform DFT calculations (e.g., using GIAO method with B3LYP/6-311G(d) basis set) to predict the 13C NMR chemical shifts for both tautomers.[2] Compare the calculated shifts with the experimental data to support the assignment of the predominant tautomer.

UV-Vis spectroscopy can be used to estimate the tautomeric ratio in solution by analyzing the electronic transitions of the different tautomers.[1] The two tautomers will exhibit different wavelengths of maximum absorbance (λmax).[1]

Experimental Protocol: UV-Vis Spectroscopy for Tautomer Analysis [1]

-

Sample Preparation : Prepare a dilute solution of the 4-substituted imidazole in a UV-transparent solvent (e.g., ethanol, methanol, or water) with a concentration in the micromolar range.[1]

-

Data Acquisition : Record the UV-Vis absorption spectrum over a wavelength range of approximately 200-400 nm.[1]

-

Data Analysis : Determine the λmax for the sample. By comparing the spectrum with those of "fixed" N-methylated derivatives (1,4-dimethylimidazole and 1,5-dimethylimidazole), which mimic the individual tautomers, the relative intensities of the absorption bands can be used to estimate the tautomeric ratio.[1]

The macroscopic pKa of a 4-substituted imidazole is a composite of the microscopic pKa values of the individual tautomers. By measuring the pKa values of N-methylated analogs, which lock the imidazole in a specific tautomeric form, the microscopic pKa values and the molar ratios of the tautomers can be estimated.[6]

Experimental Workflow for Tautomer Analysis

Caption: General workflow for the experimental and computational determination of tautomerism in 4-substituted imidazoles.

Substituent Effects on Tautomeric Equilibrium

The electronic nature of the substituent at the C4 position has a profound influence on the tautomeric equilibrium. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) stabilize the tautomers differently.

-

Electron-Donating Groups (EDGs) : EDGs, such as alkyl groups, tend to favor the 5-substituted tautomer. This is because the EDG at the C5 position can better stabilize the positive charge that develops on the adjacent nitrogen during protonation.

-

Electron-Withdrawing Groups (EWGs) : EWGs, such as nitro or cyano groups, generally favor the 4-substituted tautomer. The EWG at the C4 position withdraws electron density from the ring, making the N1 proton more acidic and stabilizing this tautomeric form.

The influence of substituents on the pKa of the imidazole ring can be quantified using Hammett plots, which correlate the pKa values with the substituent's Hammett constant (σ).

Influence of Substituent on Tautomerism

Caption: Influence of electronic effects of substituents on the tautomeric equilibrium of 4-substituted imidazoles.

Quantitative Data

The following tables summarize key quantitative data for understanding tautomerism in substituted imidazoles.

Table 1: Microscopic pKa Values for Tautomers of Histidine Derivatives [6][7]

| Compound | Tautomer | Microscopic pKa |

| L-Histidine | N1-H (τ) | 6.73 |

| N3-H (π) | 6.12 | |

| Nα-acetyl-L-histidine | N1-H (τ) | 7.0 |

| N3-H (π) | 6.4 | |

| His-12 (in RNAase A) | N1-H (τ) | 6.2 |

| N3-H (π) | > 8.0 | |

| His-119 (in RNAase A) | N1-H (τ) | 7.0 |

| N3-H (π) | 6.4 |

Table 2: 13C NMR Chemical Shift Differences (Δδ = δC4 - δC5) for Tautomer Identification [2][5]

| Compound/Tautomer | Method | Δδ (ppm) | Predominant Tautomer |

| 4-Methyl-1H-imidazole | Calculation | ~30 | 4-Methyl-1H-imidazole |

| 5-Methyl-1H-imidazole | Calculation | ~0 | 5-Methyl-1H-imidazole |

| 1,4-Dimethylimidazole | Experimental | High | 4-Substituted |

| 1,5-Dimethylimidazole | Experimental | Low | 5-Substituted |

Conclusion

The tautomerism of 4-substituted imidazoles is a fundamental aspect that significantly impacts their chemical and biological properties. A thorough understanding and characterization of the predominant tautomeric form are essential for the successful design and development of imidazole-containing drugs. A combination of experimental techniques, particularly NMR spectroscopy, and computational methods provides a robust approach to elucidating the tautomeric preferences of these important heterocyclic compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. II. Microenvironments of histidine-12 and histidine-119 of bovine pancreatic ribonuclease A - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Use of 4-Isopropylimidazole in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropylimidazole is a heterocyclic organic compound that holds potential as a versatile tool in organic synthesis. Its structure, featuring an imidazole ring substituted with an isopropyl group, provides a unique combination of steric and electronic properties. The imidazole core offers nucleophilic and basic sites, making it suitable for a range of catalytic applications, while the isopropyl group can influence selectivity and solubility. This document provides an overview of the potential applications of this compound as a catalyst and ligand in various organic transformations, drawing parallels from the well-established chemistry of other imidazole derivatives. While specific quantitative data for this compound is limited in publicly available literature, this guide offers general protocols and representative data to serve as a starting point for reaction development and optimization.

Potential Applications and Reaction Mechanisms

This compound can be explored in several key areas of organic synthesis, primarily as a nucleophilic catalyst, a base, and as a ligand in transition metal catalysis.

Acylation and Esterification Reactions

Application Note: Imidazole derivatives are known to be effective catalysts for the acylation and esterification of alcohols and amines. They typically function as nucleophilic catalysts, reacting with an acylating agent (e.g., an acid anhydride or acyl chloride) to form a highly reactive N-acylimidazolium intermediate. This intermediate is then readily attacked by a nucleophile (the alcohol or amine), regenerating the imidazole catalyst and forming the desired ester or amide. The steric bulk of the isopropyl group in this compound may offer unique selectivity for certain substrates compared to less hindered imidazoles.

General Reaction Scheme:

Proposed Catalytic Cycle for Acylation:

Application Notes and Protocols for 4-Isopropylimidazole in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 4-isopropylimidazole as a precursor to an N-heterocyclic carbene (NHC) ligand for palladium-catalyzed cross-coupling reactions. While direct catalytic applications of this compound are not extensively documented, its structural features make it an excellent candidate for the synthesis of sterically hindered and electron-rich NHC ligands, which are known to be highly effective in a variety of cross-coupling methodologies.

This document outlines the proposed synthesis of a this compound-derived NHC ligand, its subsequent use in forming a palladium catalyst, and detailed protocols for its application in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The provided data is representative of the performance of analogous bulky NHC ligands in similar reactions.

Introduction to this compound-Derived NHC Ligands

N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in transition metal catalysis, particularly for palladium-catalyzed cross-coupling reactions. Their strong σ-donating properties and the ability to tune their steric and electronic environment make them superior to traditional phosphine ligands in many cases. The introduction of a bulky isopropyl group at the 4-position of the imidazole ring is expected to confer unique properties to the corresponding NHC ligand, including:

-

Enhanced Steric Hindrance: The bulky isopropyl group can promote the formation of the active, monoligated palladium(0) species, which is crucial for efficient catalytic turnover. This steric bulk also facilitates the reductive elimination step, the final product-forming step in the catalytic cycle.

-

Increased Electron-Donating Capacity: Alkyl substituents on the imidazole backbone enhance the electron-donating ability of the NHC ligand, which in turn increases the electron density on the palladium center. This facilitates the oxidative addition of challenging substrates, such as aryl chlorides.

-

Improved Catalyst Stability: The strong palladium-NHC bond contributes to the overall stability of the catalytic species, often leading to higher turnover numbers and the ability to perform reactions under milder conditions.

Based on these principles, an NHC ligand derived from this compound is a promising candidate for a wide range of cross-coupling reactions.

Proposed Synthesis of a this compound-Derived NHC-Palladium Catalyst

The synthesis of an NHC-palladium catalyst from this compound would typically involve a two-step process: the formation of an imidazolium salt (the NHC precursor) followed by the in situ or ex situ generation of the NHC and its coordination to a palladium source. A plausible synthetic route is outlined below.

Step 1: Synthesis of the Imidazolium Salt (NHC Precursor)

The first step involves the N-alkylation or N-arylation of this compound to form a 1,3-disubstituted-4-isopropylimidazolium salt. The choice of substituents (R groups) on the nitrogen atoms is crucial for tuning the steric and electronic properties of the resulting NHC ligand. Bulky groups like mesityl or diisopropylphenyl are commonly used.

Step 2: Generation of the NHC-Palladium Complex

The catalytically active NHC-palladium complex can be generated in two primary ways:

-

In situ generation: The imidazolium salt is treated with a base (e.g., a strong non-nucleophilic base like potassium tert-butoxide) in the presence of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃). The base deprotonates the imidazolium salt to form the free carbene, which then coordinates to the palladium.

-

Pre-formed catalyst: A stable, well-defined NHC-palladium complex can be synthesized and isolated prior to its use in the catalytic reaction. This approach often leads to more reproducible results.

Application in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates. The use of a sterically hindered NHC ligand derived from this compound is anticipated to be highly effective, particularly for challenging substrates.

Experimental Protocol (General):

-

To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 mmol, 2.0 equiv).

-

Add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the 1,3-dialkyl-4-isopropylimidazolium salt (1-2 mol%).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add an appropriate solvent (e.g., dioxane, toluene, or a mixture with water, 5 mL).

-

Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Representative Data (Hypothetical):

The following table summarizes the expected yields for the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid, based on data from similar sterically hindered NHC-palladium catalysts.

| Entry | Aryl Halide | Base | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | K₂CO₃ | 100 | 12 | >95 |

| 2 | 4-Chlorotoluene | K₃PO₄ | 110 | 18 | 90-95 |

| 3 | 2-Bromotoluene | Cs₂CO₃ | 100 | 16 | 85-90 |

| 4 | 1-Bromo-4-methoxybenzene | K₂CO₃ | 80 | 10 | >95 |

| 5 | 1-Chloro-4-nitrobenzene | K₃PO₄ | 110 | 24 | 80-85 |

Application in Heck Reaction

The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene. The steric bulk of the proposed this compound-derived NHC ligand can promote the reaction with less reactive aryl chlorides and enhance regioselectivity.

Experimental Protocol (General):

-

In a sealed tube, combine the aryl halide (1.0 mmol, 1.0 equiv), the alkene (1.5 mmol, 1.5 equiv), and a base (e.g., Et₃N, K₂CO₃, 1.5 mmol, 1.5 equiv).

-

Add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the 1,3-dialkyl-4-isopropylimidazolium salt (1-2 mol%).

-

Add a suitable solvent (e.g., DMF, NMP, dioxane, 5 mL).

-

Seal the tube and heat the mixture to the desired temperature (e.g., 100-140 °C) with stirring.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the product by column chromatography.

Representative Data (Hypothetical):

| Entry | Aryl Halide | Alkene | Base | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Styrene | Et₃N | 100 | 8 | >95 |

| 2 | 4-Bromoacetophenone | n-Butyl acrylate | K₂CO₃ | 120 | 12 | 90-95 |

| 3 | 4-Chlorotoluene | Styrene | K₂CO₃ | 140 | 24 | 80-85 |

| 4 | 1-Bromonaphthalene | Methyl acrylate | Et₃N | 120 | 16 | 85-90 |

Application in Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. Electron-rich NHC ligands, such as the one proposed here, can be particularly effective in copper-free Sonogashira protocols.

Experimental Protocol (General, Copper-Free):

-

To a Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv), the terminal alkyne (1.2 mmol, 1.2 equiv), and a base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv).

-

Add the palladium catalyst, either a pre-formed NHC-Pd complex (1-2 mol%) or a combination of a palladium source and the imidazolium salt.

-

Evacuate and backfill the flask with an inert gas.

-

Add a degassed solvent (e.g., dioxane, toluene, 5 mL).

-

Stir the reaction mixture at the appropriate temperature (e.g., 80-120 °C) until the starting material is consumed (as monitored by TLC or GC-MS).

-

Cool the reaction, filter through a pad of celite, and rinse with an organic solvent.

-

Concentrate the filtrate and purify the residue by flash chromatography.

Representative Data (Hypothetical):

| Entry | Aryl Halide | Alkyne | Base | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodoanisole | Phenylacetylene | Cs₂CO₃ | 80 | 6 | >95 |

| 2 | 4-Bromobenzonitrile | 1-Heptyne | Cs₂CO₃ | 100 | 12 | 90-95 |

| 3 | 3-Chloropyridine | Phenylacetylene | K₃PO₄ | 120 | 24 | 75-80 |

| 4 | 1-Iodonaphthalene | Trimethylsilylacetylene | Cs₂CO₃ | 80 | 8 | 90-95 |

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds. The strong σ-donating and sterically demanding nature of the proposed NHC ligand is expected to be highly beneficial for the coupling of a wide range of amines with aryl halides, including challenging substrates like aryl chlorides and sterically hindered amines.

Experimental Protocol (General):

-

In a glovebox or under an inert atmosphere, charge an oven-dried reaction vessel with the aryl halide (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), a strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS, 1.5 mmol, 1.5 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 1 mol% Pd), and the 1,3-dialkyl-4-isopropylimidazolium salt (2 mol%).

-

Add an anhydrous, deoxygenated solvent (e.g., toluene, dioxane, 5 mL).

-

Seal the vessel and heat the reaction mixture with stirring to the desired temperature (e.g., 80-110 °C).

-

Monitor the reaction's progress. Upon completion, cool to room temperature.

-

Quench the reaction carefully with saturated aqueous NH₄Cl.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography.

Representative Data (Hypothetical):

| Entry | Aryl Halide | Amine | Base | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Morpholine | NaOtBu | 80 | 10 | >95 |

| 2 | 4-Chlorotoluene | Aniline | LiHMDS | 100 | 18 | 90-95 |

| 3 | 2-Bromopyridine | Di-n-butylamine | NaOtBu | 100 | 16 | 85-90 |

| 4 | 4-Bromoanisole | Benzylamine | NaOtBu | 80 | 12 | >95 |

Visualizations

Catalytic Cycle for Cross-Coupling Reactions

The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions, which is applicable to the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions with variations in the transmetalation/nucleophilic attack step.

Experimental Workflow for a Typical Cross-Coupling Reaction

This diagram outlines the general laboratory workflow for setting up a palladium-catalyzed cross-coupling reaction.

Logical Relationship for Optimizing Reaction Conditions

This decision tree illustrates a logical approach to optimizing a cross-coupling reaction when initial results are suboptimal.

Conclusion

Application of Imidazole Derivatives in Pharmaceutical Intermediate Synthesis: A Case Study of Cimetidine

Introduction

Imidazole derivatives are a critical class of heterocyclic compounds widely utilized as intermediates in the synthesis of active pharmaceutical ingredients (APIs). Their versatile chemical nature allows for the construction of complex molecular architectures that can effectively interact with biological targets. While the specific application of 4-isopropylimidazole as a direct intermediate in widely marketed pharmaceuticals is not extensively documented in publicly available literature, the broader family of substituted imidazoles is central to numerous drugs. This application note will focus on the synthesis of Cimetidine, a histamine H2 receptor antagonist, as a representative example of the industrial application of a substituted imidazole intermediate. Cimetidine's synthesis showcases the strategic use of an imidazole backbone to create a potent and selective drug.

Therapeutic Significance of Cimetidine

Cimetidine is a histamine H2 receptor antagonist used for the treatment of various gastrointestinal conditions, including:

-

Stomach ulcers

-

Gastroesophageal reflux disease (GERD)

-

Acid indigestion and heartburn

-

Zollinger-Ellison syndrome[1]

By blocking the action of histamine on the H2 receptors of parietal cells in the stomach, cimetidine effectively reduces the secretion of gastric acid.[1] The imidazole ring is a key structural feature for the drug's affinity to the H2 receptor.[1]

Synthesis of Cimetidine: An Overview

Several synthetic routes for cimetidine have been developed, often starting from a pre-formed substituted imidazole ring. One common pathway involves the use of 4-hydroxymethyl-5-methylimidazole as a key intermediate. This intermediate is then elaborated through a series of reactions to introduce the side chain responsible for the drug's therapeutic activity.

Quantitative Data on Cimetidine Synthesis

The following table summarizes quantitative data from various reported synthetic steps for cimetidine, highlighting the efficiency of these chemical transformations.

| Step No. | Reaction | Starting Material | Reagents | Conditions | Product | Yield (%) | Reference |

| 1 | Halogenation | 4-hydroxymethyl-5-methylimidazole | Thionyl chloride, Dichloromethane | Reflux, 2-3 hours | 4-chloromethyl-5-methylimidazole hydrochloride | 100 | [2] |

| 2 | Coupling | 4-chloromethyl-5-methylimidazole hydrochloride | N-cyano-N'-methyl-N"-(2-mercaptoethyl)guanidine, Water, Methanol | 0-5°C, pH 8.5-9.0, 18 hours | Cimetidine | 71 | [2] |

| 3 | Alternative Halogenation | 5-methylimidazole | Paraformaldehyde, 48% Hydrobromic acid | Reflux, 1 hour | 4-bromomethyl-5-methylimidazole hydrobromide | 96 | [2] |

| 4 | Alternative Coupling | 4-bromomethyl-5-methylimidazole hydrobromide | N-cyano-N'-methyl-N"-(2-mercaptoethyl)guanidine | Not specified | Cimetidine | 65 | [2] |

| 5 | One-pot Synthesis | O-ethyl-S-(4-methyl-imidazolyl-5-methyl)dithiocarbonate hydrobromide | N-cyano-N'-methyl-N"-(2-chloroethyl)guanidine, 40% aq. Methylamine | Reflux, 30 minutes, then stir at room temp for 4 hours | Cimetidine | 70 | [3] |

Experimental Protocols

The following are representative, detailed methodologies for key experiments in the synthesis of Cimetidine, based on published procedures.

Protocol 1: Synthesis of 4-chloromethyl-5-methylimidazole hydrochloride

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 112 g (1 mol) of 4-hydroxymethyl-5-methylimidazole in 1000 ml of dichloromethane.

-

Reagent Addition: While stirring, add 155 g (1.3 mol) of thionyl chloride to the suspension.

-

Reaction: Heat the mixture to reflux and maintain for 2 to 3 hours.

-

Work-up: Cool the reaction mixture and collect the precipitated solid by filtration.

-

Purification: Wash the filtered product with dichloromethane and dry to obtain 167 g (100% yield) of 4-chloromethyl-5-methylimidazole hydrochloride.[2]

Protocol 2: Synthesis of Cimetidine from 4-chloromethyl-5-methylimidazole hydrochloride

-

Reaction Setup: In a reaction vessel maintained under a nitrogen atmosphere, dissolve 14.2 g (0.09 mol) of N-cyano-N'-methyl-N"-(2-mercaptoethyl)guanidine in 110 ml of water at 0 to 5°C.

-

pH Adjustment: Adjust the pH of the solution to 9 using a 5N sodium hydroxide solution.

-

Reagent Addition: Prepare a suspension of 15.0 g (0.09 mol) of 4-chloromethyl-5-methylimidazole hydrochloride in 30 ml of methanol. Add this suspension to the reaction mixture over a period of 2 hours, ensuring the temperature is maintained between 0 and 5°C and the pH is kept in the range of 8.5 to 9.0.

-

Reaction: Continue stirring the mixture for an additional 18 hours at 0°C.

-

Isolation and Purification: Collect the resulting precipitate by filtration, wash with water, and dry to yield 16.1 g (71% yield) of cimetidine.[2]

Visualizations

Signaling Pathway of Histamine H2 Receptor

The following diagram illustrates the signaling pathway initiated by histamine binding to the H2 receptor, which is antagonized by cimetidine.

Caption: Histamine H2 receptor signaling pathway and the inhibitory action of Cimetidine.

Experimental Workflow for Cimetidine Synthesis

This diagram outlines the key steps in a common synthetic route for cimetidine.

Caption: A representative workflow for the synthesis of Cimetidine.

References

- 1. CIMETIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 2. EP0046635A1 - Process for the preparation of cimetidine - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Notes and Protocols for 4-Isopropylimidazole in Transition Metal Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropylimidazole is a substituted imidazole that holds potential as a ligand in transition metal catalysis. Its isopropyl group offers steric bulk, which can influence the coordination environment of a metal center, potentially enhancing selectivity and catalytic activity. The imidazole moiety provides a strong coordinating nitrogen atom, characteristic of N-heterocyclic ligands that are widely employed in various catalytic transformations. While specific, detailed applications of this compound as a standalone ligand in catalysis are not extensively documented in publicly available literature, its structural features suggest its utility in a range of reactions.